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Compound of Interest

Compound Name: 3-Chloro-2,4-difluoropyridine
CAS No.: 851179-01-6
Cat. No.: B1602965

Get Quote

Technical Profile: 3-Chloro-2,4-difluoropyridine

Content Type: Technical Monograph / Application Guide Subject: CAS 851179-01-6 | Structural
Dynamics, Physical Properties, and Synthetic Utility Audience: Medicinal Chemists, Process

Engineers, and Materials Scientists

Executive Summary

3-Chloro-2,4-difluoropyridine (CAS 851179-01-6) represents a specialized halogenated
heterocyclic scaffold in modern drug discovery. Unlike its symmetric isomer (3-chloro-2,6-
difluoropyridine), the 2,4-difluoro motif creates an electronic asymmetry that drives highly
regioselective nucleophilic aromatic substitutions (

). This compound serves as a critical "linchpin” intermediate: the C4-fluorine atom is labile to
nucleophiles, while the C3-chlorine atom provides a handle for subsequent transition-metal-
catalyzed cross-coupling, enabling the rapid construction of polysubstituted pyridine libraries.

Chemical Identity & Structural Analysis[1][2]
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Property Specification
IUPAC Name 3-Chloro-2,4-difluoropyridine
CAS Registry Number 851179-01-6

Molecular Formula

Molecular Weight 149.53 g/mol
SMILES Fclc(Cl)c(F)cenl
Structural Class Polyhalogenated Heterocycle

3D Conformational Insight

The 3-chloro-2,4-difluoropyridine scaffold is planar. The steric bulk of the Chlorine atom at
C3 (Van der Waals radius ~1.75 A) exerts a "buttressing effect" on the adjacent Fluorine atoms
at C2 and C4. This steric crowding significantly influences reaction kinetics:

e C2 Position: Shielded by the ring Nitrogen lone pair and the C3-Chlorine.

e C4 Position: Shielded only by the C3-Chlorine and the C5-Proton. Result: The C4 position is
kinetically more accessible to nucleophiles than C2, reinforcing the electronic preference for
C4 substitution (para to Nitrogen).

Physical & Thermodynamic Properties

Note: Due to the specialized nature of this isomer, certain values are derived from validated
predictive models and comparative analysis of close structural analogues (e.g., 3-chloro-2,6-
difluoropyridine).

Table 1: Physicochemical Data Profile
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Parameter Value /| Range Confidence Level

Colorless liquid to low-melting

Physical State ] High (Analogous)
solid

Boiling Point 135 - 140 °C (at 760 mmHg) Predicted

Density 1.45 + 0.05 g/cm3 Predicted

Refractive Index (
1.47-1.48 Predicted

)

Flash Point >50°C Safety Threshold

B Soluble in DCM, THF, EtOAc, )
Solubility _ Experimental
DMSO; Insoluble in Water

pKa (Conjugate Acid) ~-251t0-3.0 Predicted (Electron deficient)

Spectroscopic Signature (Identification)

» NMR: Distinctive pattern showing two non-equivalent fluorine signals. The F-2 signal typically
appears downfield (closer to N) compared to F-4. Coupling constants (

) are critical for confirming regiochemistry after substitution.

* NMR: Shows two aromatic protons at C5 and C6. The C6-H is a doublet of doublets
(coupling to F2 and F4) and appears significantly downfield (~8.0-8.5 ppm) due to proximity
to Nitrogen.

Reactivity & Synthetic Utility[3][4]

The utility of 3-Chloro-2,4-difluoropyridine lies in its orthogonal reactivity. The three halogen
atoms allow for sequential, programmable functionalization.

Regioselective (The "C4 Rule")

In polyfluorinated pyridines, nucleophilic attack occurs at the most electron-deficient carbon.
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» Electronic Factor: Both C2 and C4 are activated by the ring Nitrogen.

o Steric Factor: The C3-Chlorine atom sterically hinders the C2 position more than the C4
position.

e Outcome: Nucleophiles (amines, alkoxides, thiols) predominantly attack C4, displacing the
fluorine. This selectivity is often >95:5.

Lithiation / Deprotonation

The C5-H proton is acidified by the adjacent C4-Fluorine. Treatment with LDA or LiTMP at
-78°C allows for lithiation at C5, followed by quenching with electrophiles (e.g.,

).
Transition Metal Coupling

The C3-Chlorine bond is robust enough to survive

conditions but reactive enough for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig
couplings after the fluorine atoms have been manipulated.

Visualization: Reactivity Logic Map

i — Primary Path SnAr (Nucleophilic Subst.) 4-Substituted-3-chloro- ___Sequential Nl Re= SN S1074114)) 3-Aryl/Alkyl
(Amines/Alkoxides, Target: C4-Fluorine 2-fluoropyridine Target: C3-Chlorine Derivative
3-Chloro-2,4-
difluoropyridine o . . X
Lithiation (LiITMP) 5-Functionalized
Target: C5-Proton - Derivative
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Figure 1: Orthogonal reactivity map demonstrating the programmable functionalization of the
scaffold.

Experimental Protocol: Regioselective C4-
Amination

This protocol validates the physical handling and chemical reactivity of the compound.

Objective: Synthesis of 3-chloro-2-fluoro-N-phenylpyridin-4-amine via

Materials
e 3-Chloro-2,4-difluoropyridine (1.0 eq)[1]

e Aniline (1.05 eq)

e (2.0 eq, anhydrous)

e Acetonitrile (0.2 M concentration)

Methodology

o Setup: Charge a dry reaction vial with 3-Chloro-2,4-difluoropyridine and acetonitrile.
» Base Addition: Add

in one portion. The density of the pyridine (~1.45 g/mL) ensures it sits at the bottom if not
stirred; vigorous stirring is required.

» Nucleophile Addition: Add aniline dropwise at 0°C to control the exotherm.

» Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 8:1) or
LCMS.

o Note: If C2-substitution byproducts are observed, lower the temperature to -10°C.

o Workup: Dilute with water, extract with Ethyl Acetate.
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« Purification: Silica gel chromatography. The product (monosubstitution at C4) is typically less
polar than the starting material due to loss of the highly polar C-F bond character.

Workflow Diagram

Start: Dissolve 3-CI-2,4-F2-Py

in MeCN (0.2M)

Add K2CO3 (2.0 eq)
Suspension forms

:

Add Nucleophile (Amine)
at 0°C (Control Exotherm)

:

Monitor LCMS
Check for C4 vs C2 Selectivity

o (Stir longer)

Conversion >95%7?

Ag. Workup & Extraction

Flash Chromatography
Isolate C4-Product
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Figure 2: Standard operating procedure for nucleophilic substitution.

Handling, Stability & Safety (SDS Summary)

Hazard Identification

» GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant
(Category 2A).

» Signal Word:WARNING
Storage & Stability[5]
o Temperature: Store at 2-8°C (Refrigerate).
o Atmosphere: Hygroscopic; store under inert gas (
or Ar).
o Incompatibility: Strong oxidizing agents, strong bases.

o Decomposition: Hydrolysis may release Hydrogen Fluoride (HF) and Hydrogen Chloride
(HCI). Glassware etching may occur upon prolonged storage if moisture is present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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